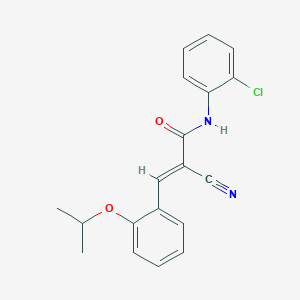
(E)-N-(2-chlorophenyl)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(2-chlorophenyl)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enamide, also known as CP-690,550, is a synthetic compound that belongs to the family of Janus kinase (JAK) inhibitors. JAK inhibitors are a class of drugs that target the JAK-STAT signaling pathway, which is involved in the regulation of immune responses, hematopoiesis, and inflammation. CP-690,550 has been studied extensively for its potential applications in treating autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
作用機序
(E)-N-(2-chlorophenyl)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enamide exerts its pharmacological effects by inhibiting the activity of JAK1 and JAK3, which are involved in the signaling pathways of several cytokines. By inhibiting these pathways, this compound can reduce the activity of T cells, B cells, and natural killer cells, which are involved in the pathogenesis of autoimmune diseases. This compound has been shown to be a selective inhibitor of JAK3, which is predominantly expressed in immune cells, and has minimal effects on JAK1 and JAK2, which are expressed in a variety of tissues.
Biochemical and Physiological Effects
This compound has been shown to reduce the levels of several cytokines, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are involved in the pathogenesis of autoimmune diseases. By reducing the activity of T cells, B cells, and natural killer cells, this compound can also reduce the levels of autoantibodies and pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interferon-gamma (IFN-γ), and interleukin-6 (IL-6). This compound has also been shown to reduce the infiltration of immune cells into inflamed tissues, such as the synovium in rheumatoid arthritis.
実験室実験の利点と制限
One of the advantages of (E)-N-(2-chlorophenyl)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enamide is its selectivity for JAK3, which makes it a potentially safer alternative to non-selective JAK inhibitors, such as tofacitinib, which can cause adverse effects, such as infections, malignancies, and cardiovascular events. However, this compound has also been shown to cause adverse effects, such as anemia, thrombocytopenia, neutropenia, and infections, in some patients. Another limitation of this compound is its low solubility and bioavailability, which can limit its efficacy in vivo.
将来の方向性
(E)-N-(2-chlorophenyl)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enamide has shown promising results in preclinical and clinical studies for its potential applications in treating autoimmune diseases. However, further studies are needed to determine its long-term safety and efficacy, as well as its potential applications in other diseases, such as cancer and viral infections. Some of the future directions for this compound research include:
1. Developing more potent and selective JAK3 inhibitors with improved solubility and bioavailability.
2. Investigating the effects of this compound on other immune cells, such as dendritic cells and macrophages.
3. Studying the potential applications of this compound in combination with other drugs, such as biologics and small molecules.
4. Investigating the effects of this compound on the microbiome and the gut-brain axis.
5. Developing biomarkers for predicting the response to this compound and monitoring its efficacy and safety.
In conclusion, this compound is a synthetic compound that belongs to the family of Janus kinase (JAK) inhibitors. This compound has been extensively studied for its potential applications in treating autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. This compound exerts its pharmacological effects by inhibiting the activity of JAK1 and JAK3, which are involved in the signaling pathways of several cytokines. This compound has shown promising results in preclinical and clinical studies, but further studies are needed to determine its long-term safety and efficacy, as well as its potential applications in other diseases.
合成法
(E)-N-(2-chlorophenyl)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-chlorobenzonitrile with 2-propan-2-yloxyphenylboronic acid in the presence of a palladium catalyst to form 2-cyano-3-(2-propan-2-yloxyphenyl)benzonitrile. The resulting compound is then reacted with 2-chloro-N-(4-piperidinyl)acetamide in the presence of a base to form the final product, this compound.
科学的研究の応用
(E)-N-(2-chlorophenyl)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enamide has been extensively studied for its potential applications in treating autoimmune diseases. In preclinical studies, this compound has been shown to inhibit the activation of JAK1 and JAK3, which are involved in the signaling pathways of several cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting these pathways, this compound can reduce the activity of T cells, B cells, and natural killer cells, which are involved in the pathogenesis of autoimmune diseases.
特性
IUPAC Name |
(E)-N-(2-chlorophenyl)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-13(2)24-18-10-6-3-7-14(18)11-15(12-21)19(23)22-17-9-5-4-8-16(17)20/h3-11,13H,1-2H3,(H,22,23)/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRKUJOMJRJTRZ-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C=C(C#N)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2585079.png)
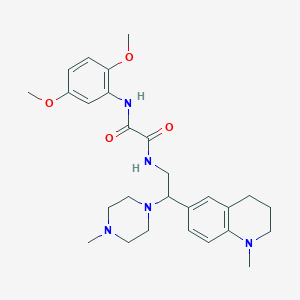
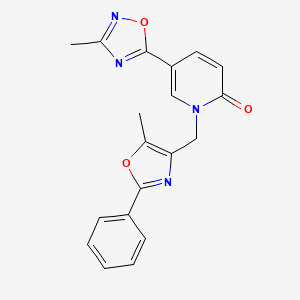
![2-Methyl-5-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2585084.png)
![3-(1H-benzo[d]imidazol-1-yl)-N,N-dimethylpyrrolidine-1-sulfonamide](/img/structure/B2585087.png)
![5-((2-methoxyethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2585089.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-methylbenzamide hydrochloride](/img/structure/B2585090.png)
![N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2585091.png)
![N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide](/img/structure/B2585092.png)

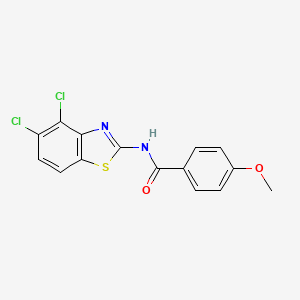
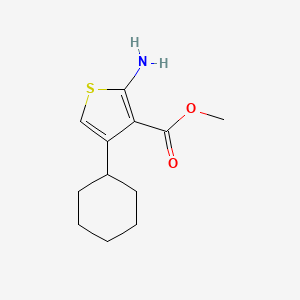
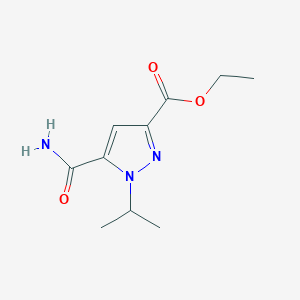
![Ethyl 4-[[(Z)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2585099.png)